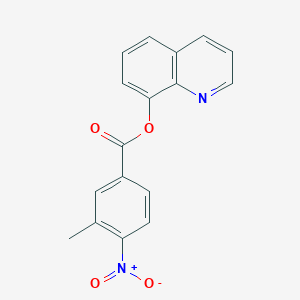

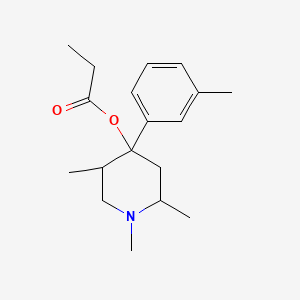

8-quinolinyl 3-methyl-4-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 8-quinolinyl 3-methyl-4-nitrobenzoate and related compounds involves intricate organic synthesis techniques. For example, the synthesis of organic molecular charge transfer crystals, such as 8-hydroxyquinolinium 4-nitrobenzoate, highlights the complexity and precision required in creating these compounds. These are synthesized through slow solvent evaporation solution growth techniques, confirming molecular structures via NMR spectra and crystal XRD analysis (Selvakumar et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods and single-crystal X-ray diffraction (XRD). For instance, the structures of proton-transfer compounds of quinolin-8-ol with nitro-substituted aromatic carboxylic acids provide insights into the molecular interactions and hydrogen bonding within these complexes, as determined by infrared spectroscopy and XRD (Smith et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving 8-quinolinyl 3-methyl-4-nitrobenzoate derivatives showcase a range of reactivities and synthesis possibilities. For example, the Copper-Catalyzed Aza-Michael Addition represents a method for synthesizing quinolin-4(1H)-ones, showcasing the compound's versatility in chemical reactions (Kang et al., 2018).

Physical Properties Analysis

The physical properties, such as thermal stability and optical transmittance, are critical for understanding the suitability of these compounds for various applications. The single crystal of 8-hydroxyquinolinium 4-nitrobenzoate, for example, has been studied for its UV-Vis-NIR transmittance spectrum, revealing potential for optical applications (Selvakumar et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of 8-quinolinyl 3-methyl-4-nitrobenzoate derivatives, such as their reactivity towards other compounds and their behavior under various conditions, are fundamental. The interaction of aromatic carboxylic acids with quinolin-8-ol to form proton-transfer compounds showcases the compound's chemical behavior and reactivity (Smith et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Proton-Transfer Compounds Synthesis : Smith et al. (2001) explored the synthesis and characterization of proton-transfer compounds involving quinolin-8-ol (oxine) and nitro-substituted aromatic carboxylic acids, providing insight into the interactions between quinoline derivatives and carboxylic acids (Smith, Wermuth, & White, 2001).

Derivatives of 2-pyrazolin-5-one : Coutts and El-Hawari (1977) reported on the preparation and properties of derivatives accessible from the catalytic reduction of nitrobenzyl-2-pyrazolin-5-one, highlighting synthetic routes relevant to quinoline derivatives (Coutts & El-Hawari, 1977).

Baylis-Hillman Adducts for Quinolines Synthesis : Basavaiah et al. (2006) described a one-pot synthesis of 3-(2-hydroxybenzoyl)quinoline derivatives, showcasing a method potentially applicable to the synthesis of compounds like 8-quinolinyl 3-methyl-4-nitrobenzoate (Basavaiah, Reddy, & Rao, 2006).

Gold-Catalyzed Cycloaddition Reactions : Pagar, Jadhav, and Liu (2011) developed a novel approach involving gold-catalyzed cycloaddition reactions, potentially offering a pathway to synthesize complex quinoline oxides (Pagar, Jadhav, & Liu, 2011).

Biological Activity and Applications

- Anticancer Activity of Silver(I)-N-Heterocyclic Carbene Complexes : Luo et al. (2021) synthesized Ag(I)-N-heterocyclic carbene (NHC) complexes containing quinolin-8-yl groups, demonstrating significant anticancer activity, suggesting potential medicinal applications of quinoline derivatives (Luo, Du, Chen, & Jin, 2021).

Propiedades

IUPAC Name |

quinolin-8-yl 3-methyl-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-11-10-13(7-8-14(11)19(21)22)17(20)23-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIESMOAWNGAGNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970881 |

Source

|

| Record name | Quinolin-8-yl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5554-56-3 |

Source

|

| Record name | Quinolin-8-yl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)

![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)

![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)

![methyl 4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5568638.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)

![2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5568646.png)

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)

![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)